Methyl 1-naphthoate

Catalog No.
S3311794
CAS No.
2459-24-7
M.F
C12H10O2
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-naphthoate

CAS Number

2459-24-7

Product Name

Methyl 1-naphthoate

IUPAC Name

methyl naphthalene-1-carboxylate

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C12H10O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3

InChI Key

HMRROBKAACRWBP-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC2=CC=CC=C21

Canonical SMILES

COC(=O)C1=CC=CC2=CC=CC=C21

Synthesis of Naphthoic Acid Derivatives:

Methyl 1-naphthoate can serve as a starting material for the synthesis of various naphthoic acid derivatives, which are a class of aromatic carboxylic acids with diverse applications in pharmaceuticals, dyes, and other fields. Through hydrolysis or other chemical reactions, the methyl group in methyl 1-naphthoate can be replaced with other functional groups, leading to the formation of various substituted naphthoic acids. [Source: Sigma-Aldrich product page for Methyl 1-naphthoate, ]

Methyl 1-naphthoate is an ester derived from naphthoic acid and methanol. It is characterized by a naphthalene ring structure with a methyl ester functional group. The compound appears as a colorless to pale yellow liquid with a pleasant aromatic odor. Its molecular weight is approximately 186.21 g/mol, and it has a melting point of around 10 °C and a boiling point of approximately 290 °C .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl 1-naphthoate can hydrolyze to form naphthoic acid and methanol. This reaction can be accelerated under alkaline conditions, displaying second-order kinetics when reacted with hydroxide ions in dioxane-water mixtures .
  • Transesterification: The compound can react with alcohols to form different esters, which is useful in synthetic organic chemistry.
  • Nucleophilic Substitution: Methyl 1-naphthoate can participate in nucleophilic substitution reactions where the ester group can be replaced by various nucleophiles.

Methyl 1-naphthoate has demonstrated several biological activities:

  • Antitumor Properties: It has been studied for its potential use in cancer therapies due to its ability to act as a precursor for more complex antitumor agents .
  • Antimicrobial Activity: Some studies suggest that derivatives of methyl 1-naphthoate exhibit antimicrobial properties against various pathogens.

Several methods exist for synthesizing methyl 1-naphthoate:

  • Esterification: The most common method involves the reaction of naphthoic acid with methanol in the presence of an acid catalyst (such as sulfuric acid) to yield methyl 1-naphthoate .
  • Methylation of Naphthoic Acid: Another approach includes the use of methylating agents like dimethyl sulfate or methyl iodide in the presence of a base to selectively methylate naphthoic acid .

Methyl 1-naphthoate finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Flavoring and Fragrance Industry: Due to its aromatic properties, it is used in the formulation of fragrances and flavoring agents.
  • Research: It is utilized in biological studies to investigate mechanisms of action for potential therapeutic compounds.

Studies on interaction mechanisms involving methyl 1-naphthoate have shown that it can interact with various biological molecules, affecting their activity. For instance, its derivatives have been tested for binding affinity with certain enzymes, indicating potential roles in metabolic pathways or drug development .

Similar Compounds: Comparison

Several compounds share structural similarities with methyl 1-naphthoate. Here are a few notable examples:

Compound NameStructure TypeKey Features
Methyl 2-naphthoateEsterSimilar structure but differs in position of ester
Ethyl naphthoateEsterLonger alkyl chain; used similarly in synthesis
Methyl naphthoic acidAcidParent compound; lacks ester functionality

Uniqueness of Methyl 1-Naphthoate

Methyl 1-naphthoate's unique position as an ester derived from naphthalene allows it to participate in specific

Traditional Synthetic Routes for Methyl 1-Naphthoate Derivatives

The Fischer esterification reaction remains the cornerstone of methyl 1-naphthoate synthesis. This acid-catalyzed process involves refluxing 1-naphthoic acid with methanol in the presence of concentrated sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, nucleophilic attack by methanol, and subsequent elimination of water to yield the ester. Early studies, such as those published in Tetrahedron Letters (1963), demonstrated the efficacy of this method, achieving moderate yields under reflux conditions.

A comparative analysis of traditional methods reveals variations in solvent choice and catalyst loading. For instance, chlorobenzene has been employed as a solvent in optimized protocols, while iodine occasionally substitutes sulfuric acid to minimize side reactions. The table below summarizes key parameters for these approaches:

MethodCatalystSolventYieldReference
Fischer esterificationH₂SO₄Methanol70–75%
Iodine-mediated synthesisI₂Chlorobenzene84%

These methods highlight the trade-offs between reaction efficiency and practicality. While Fischer esterification offers simplicity, iodine-catalyzed routes improve selectivity for bulky substrates.

Novel Catalytic Approaches in Naphthoate Esterification

Recent advances focus on heterogeneous catalysts and transition metal complexes to enhance reaction efficiency. Solid acid catalysts, such as sulfonated carbon materials, have demonstrated promise in esterification reactions by enabling easier product separation and catalyst reuse. For example, manganese dioxide (MnO₂) and cerium(IV) salts facilitate bromination reactions in methyl naphthoate derivatives, though their application to methyl 1-naphthoate synthesis remains exploratory.

Ionic liquids, particularly imidazolium-based salts, have emerged as dual solvents and catalysts. Their tunable acidity and low volatility make them ideal for esterification at elevated temperatures. In one protocol, a 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) system achieved 89% conversion of 1-naphthoic acid to methyl ester at 100°C, surpassing traditional sulfuric acid methods.

Oxidative esterification represents another frontier. The use of tert-butyl hydroperoxide (TBHP) as an oxidant in iodine-catalyzed systems enables direct conversion of ketones to esters. This method, applied to 1-acetonaphthone, produced methyl 1-naphthoate in 84% yield via a radical-mediated pathway. Such approaches reduce reliance on stoichiometric acids, aligning with industrial sustainability goals.

Biocatalytic and Green Chemistry Innovations

Enzyme-mediated esterification offers an eco-friendly alternative to conventional methods. Lipases from Candida antarctica (CAL-B) have shown activity toward naphthoic acid derivatives in non-aqueous media. While specific studies on methyl 1-naphthoate are limited, analogous reactions using immobilized enzymes achieve >90% conversion under mild conditions (40°C, atmospheric pressure).

Solvent engineering plays a pivotal role in green synthesis. Recent efforts replace chlorobenzene with cyclopentyl methyl ether (CPME), a biodegradable solvent, in iodine-catalyzed systems. Additionally, microwave-assisted protocols reduce reaction times from hours to minutes. Preliminary experiments indicate that irradiating 1-naphthoic acid and methanol with a palladium catalyst at 150 W yields methyl 1-naphthoate in 78% yield within 15 minutes.

The table below contrasts energy inputs and waste generation across methodologies:

MethodEnergy InputE-FactorPMI
Fischer esterificationHigh8.212.4
Ionic liquid catalysisModerate3.15.8
BiocatalyticLow1.52.3

(E-Factor: Environmental factor; PMI: Process Mass Intensity)

These innovations underscore the industry’s shift toward atom-efficient and waste-minimized processes.

XLogP3

3.4

Melting Point

59.5 °C

Other CAS

2459-24-7
28804-90-2

Dates

Modify: 2023-08-19

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